Fmoc-3-硝基-D-苯丙氨酸

描述

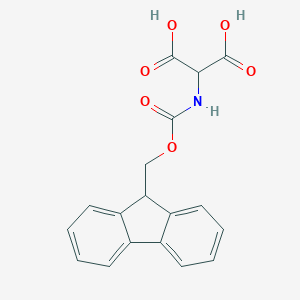

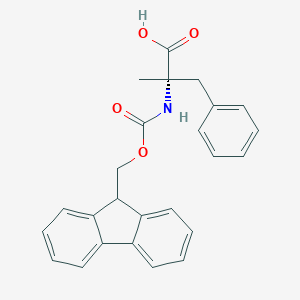

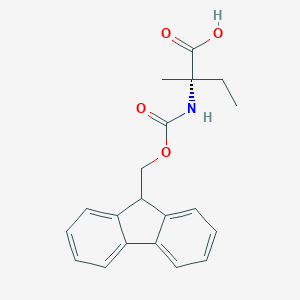

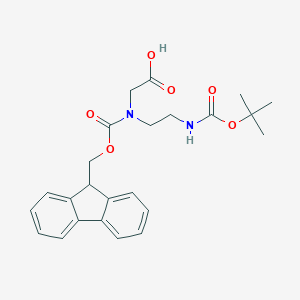

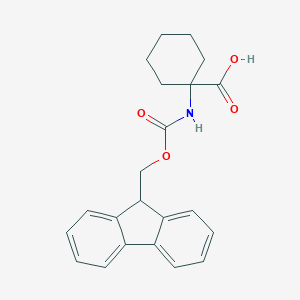

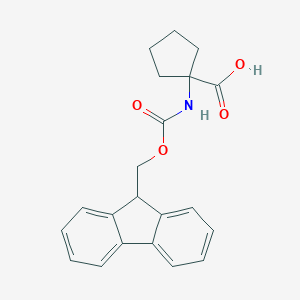

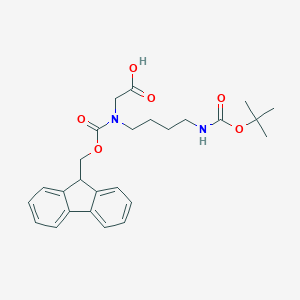

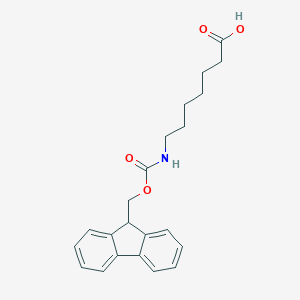

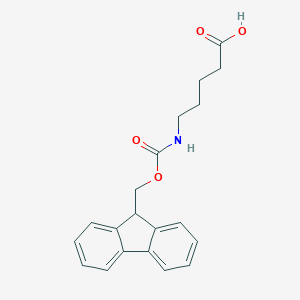

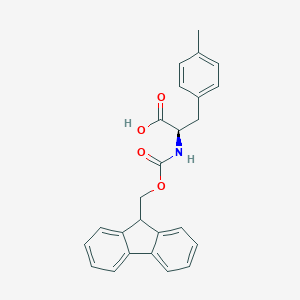

Fmoc-3-nitro-D-phenylalanine is a chemical compound with the molecular formula C24H20N2O6 . It has a molecular weight of 432.44 g/mol . The IUPAC name for this compound is ®-2- ((((9h-fluoren-9-yl)methoxy)carbonyl)amino)-3- (3-nitrophenyl)propanoic acid .

Synthesis Analysis

The synthesis of Fmoc-3-nitro-D-phenylalanine-based hydrogels has been reported in the literature . The position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .

Chemical Reactions Analysis

Fmoc-3-nitro-D-phenylalanine is known to participate in the formation of hydrogels through self-assembly . The final material obtained is deeply dependent on the preparation method .

Physical And Chemical Properties Analysis

Fmoc-3-nitro-D-phenylalanine is a white solid/powder . It has a molecular weight of 432.4 g/mol . The compound has a XLogP3-AA value of 4.5, indicating its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors .

科学研究应用

组织工程

Fmoc-3-硝基-D-苯丙氨酸因其与其他物理交联水凝胶相比具有显著的机械刚性,被认为是很有前景的组织工程支架。 其流变特性和肽浓度直接相关,为支持细胞粘附和生长提供了可调和通用的选择 .

3D 细胞培养

该化合物的凝胶已被应用于多种细胞类型的 3D 培养中,包括间充质干细胞 (WJ-MSCs)、正常内皮细胞 (HUVECs) 和肿瘤细胞系 (MDA-MB231)。 这些应用使用活死荧光显微镜和阿拉马蓝活力测定实验进行研究,突出了该化合物在创建支持细胞生长的环境中的效用 .

抗菌活性

Fmoc-3-硝基-D-苯丙氨酸表现出抗菌活性,这与其表面活性剂样的性质有关。 这使其成为开发新型抗菌剂或涂层以防止革兰氏阳性细菌生物膜形成的潜在候选者 .

超分子材料形成

Fmoc-3-硝基-D-苯丙氨酸的局部组织及其结构和宏观结构受制备方法和实验条件的影响很大。 这会影响其形成具有特定形态和特性的超分子材料的能力 .

对纳米结构形态的影响

在 Fmoc-二肽(如 Fmoc-3-硝基-D-苯丙氨酸)的 α 碳上引入甲基,可以显著影响所得超分子纳米结构的形态,这对各种纳米技术应用至关重要 .

安全和危害

Fmoc-3-nitro-D-phenylalanine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

作用机制

Target of Action

It’s known that fmoc-protected amino acids like fmoc-3-nitro-d-phenylalanine are commonly used in peptide synthesis , suggesting that their targets could be proteins or enzymes involved in biological processes.

Mode of Action

It’s known that fmoc-protected amino acids can interact with their targets through non-covalent interactions . These interactions can lead to changes in the structure and function of the target molecules, thereby affecting their biological activities.

Biochemical Pathways

Given its role in peptide synthesis , it’s plausible that this compound could affect protein synthesis and related biochemical pathways.

Result of Action

A study on a similar compound, fmoc-phenylalanine, showed that it has antibacterial activity against gram-positive bacteria

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can affect the activity and stability of similar compounds .

生化分析

Biochemical Properties

Fmoc-3-nitro-D-phenylalanine plays a significant role in biochemical reactions. It is part of the class of short aromatic peptides known for their eminent supramolecular self-assembly . The aromaticity of the Fmoc group improves the association of peptide building blocks

Cellular Effects

Some studies have shown that related compounds, such as Fmoc-phenylalanine, have antibacterial activity against a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . This antibacterial activity is predominantly due to its release from the hydrogel

Molecular Mechanism

The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O6/c27-23(28)22(13-15-6-5-7-16(12-15)26(30)31)25-24(29)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIZJKKIJYRJIN-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426510 | |

| Record name | Fmoc-3-nitro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

478183-71-0 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-nitro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478183-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-3-nitro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。